molecular formula C18H17ClN2O3S B3534295 4-Chloro-3-[[[[4-(1-methylethyl)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid

4-Chloro-3-[[[[4-(1-methylethyl)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid

Cat. No.: B3534295
M. Wt: 376.9 g/mol
InChI Key: KBJPRQPDCFLQTJ-UHFFFAOYSA-N
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Description

4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S and a molecular weight of 392.86 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid core, an isopropyl-substituted benzoyl group, and a thioxomethylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(1-methylethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with 4-chloro-3-aminobenzoic acid in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzoic acid core and a thioxomethylamino linkage makes it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-3-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-5-12(6-4-11)16(22)21-18(25)20-15-9-13(17(23)24)7-8-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPRQPDCFLQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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